6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Mechanism of Action
The mechanism of action of 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to exhibit potent antipromastigote activity by fitting into the active site of the enzyme LmPTR1, characterized by lower binding free energy . This interaction disrupts the normal function of the enzyme, leading to the inhibition of parasite growth.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl(2-methylphenyl)methanone
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique structural features, which contribute to its potent pharmacological activities. Its ability to interact with specific molecular targets, such as LmPTR1, highlights its potential as a therapeutic agent.
Properties
Molecular Formula |
C21H17ClN4O |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
6-amino-1-(3-chlorophenyl)-3-methyl-4-(2-methylphenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17ClN4O/c1-12-6-3-4-9-16(12)19-17(11-23)20(24)27-21-18(19)13(2)25-26(21)15-8-5-7-14(22)10-15/h3-10,19H,24H2,1-2H3 |
InChI Key |
IGLNHNLYMHONRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC3=C2C(=NN3C4=CC(=CC=C4)Cl)C)N)C#N |
Origin of Product |
United States |
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